1-(4-(1H-indol-1-yl)phenyl)propan-1-one
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Overview
Description
1-(4-(1H-indol-1-yl)phenyl)propan-1-one is a synthetic organic compound that features an indole moiety attached to a phenyl ring, which is further connected to a propanone group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(4-(1H-indol-1-yl)phenyl)propan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(1H-indol-1-yl)phenyl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to its diverse biological effects .
Comparison with Similar Compounds
- 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one
- 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one
Comparison: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one is unique due to its indole structure, which imparts distinct biological activities compared to other heterocyclic compounds like pyrrole and imidazole derivatives. The indole ring’s electron-rich nature makes it more reactive in electrophilic substitution reactions, enhancing its utility in synthetic chemistry .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(4-indol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C17H15NO/c1-2-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |
InChI Key |
BPNHPOLCBPWKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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